molecular formula C20H25N3O4S B6487533 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide CAS No. 941911-30-4

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B6487533
CAS No.: 941911-30-4
M. Wt: 403.5 g/mol
InChI Key: USOFEZOCOIXAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
This compound features a piperidine ring sulfonylated at the nitrogen by a 4-methoxybenzenesulfonyl group. The acetamide moiety is attached to the piperidine’s second carbon, with a pyridin-3-ylmethyl substituent on the acetamide nitrogen. Its molecular formula is C₂₁H₂₅N₃O₄S, and molecular weight is 427.51 g/mol.

Synthetic Relevance:
Synthesis likely involves sulfonylation of a piperidine intermediate followed by acetamide coupling, as described in methods for analogous compounds (e.g., ) .

Pharmacological Context:
Compounds with sulfonamide and acetamide groups are frequently explored for central nervous system (CNS) targets, such as acetylcholinesterase (AChE) inhibition () .

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-18-7-9-19(10-8-18)28(25,26)23-12-3-2-6-17(23)13-20(24)22-15-16-5-4-11-21-14-16/h4-5,7-11,14,17H,2-3,6,12-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOFEZOCOIXAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Pharmacological Comparisons

Compound Name (CAS) Key Structural Features Molecular Weight (g/mol) Pharmacological Notes Source (Evidence ID)
Target Compound Piperidine-2-yl with 4-methoxybenzenesulfonyl, pyridin-3-ylmethyl acetamide 427.51 Potential CNS activity (hypothesized)
2-[1-(4-Methoxybenzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide (941990-91-6) 4-Methylphenylmethyl instead of pyridin-3-ylmethyl 416.53 Research chemical; no clinical data
2-(N-Ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide (878732-15-1) Ethyl-4-ethoxy-3-methylbenzenesulfonamido group Not reported Lab use only; safety data available
N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide (CHEBI:131995) Piperidine-1-sulfonyl linked to phenyl, acetamide on phenyl 385.44 Phenotypic associations in ChEBI database
N-Phenyl-2-(piperazin-1-yl)acetamide (40798-95-6) Piperazine core, phenylacetamide 219.28 No reported bioactivity

Key Structural Differences and Implications :

Substituent on Acetamide Nitrogen :

  • The pyridin-3-ylmethyl group in the target compound may enhance solubility and π-π stacking interactions compared to the 4-methylphenylmethyl analog () .
  • Replacement with bulkier groups (e.g., trifluoromethylbenzoyl in ) reduces metabolic stability but increases target affinity .

Sulfonamide Group: The 4-methoxybenzenesulfonyl group provides moderate electron-withdrawing effects, influencing pharmacokinetics (e.g., plasma protein binding) versus non-substituted sulfonamides () .

Piperidine vs. Piperazine :

  • Piperidine derivatives (target compound) exhibit better blood-brain barrier penetration than piperazine analogs () due to reduced polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.